Lipophilicity Tuning: XLogP Reduction Versus Non-Fluorinated Analog
The 3-fluoro substituent reduces the calculated partition coefficient (XLogP) by 0.1 log units relative to the non-fluorinated 4-methoxybenzylamine comparator. This difference, while modest, is consistent with the electron-withdrawing effect of fluorine and can influence passive membrane permeability and off-target binding [1].
| Evidence Dimension | Calculated lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 4-Methoxybenzylamine (XLogP 1.0) |
| Quantified Difference | Δ = -0.1 log units |
| Conditions | In silico calculation (XLogP3-AA algorithm) |
Why This Matters
Lower lipophilicity often correlates with reduced hERG channel binding and improved metabolic stability, making this compound a preferable starting point for CNS and cardiovascular drug discovery campaigns.
- [1] PubChem. (2025). 4-Methoxybenzylamine. Compound Summary CID 77151. National Center for Biotechnology Information. View Source
